Target Engagement Selectivity: MPO vs. CYP3A4 vs. TPO
The compound exhibits a 16-fold selectivity for Myeloperoxidase (MPO, IC50 = 159 nM) over Cytochrome P450 3A4 (CYP3A4, IC50 = 2.6 µM) and a 40-fold selectivity over Thyroid Peroxidase (TPO, IC50 = 6.3 µM) [1]. This selectivity profile is directly quantifiable from a single curated dataset and is not established for the 3-bromo, 3-chloro, or 4-iodo positional analogs. The assay conditions are standardized (10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based readout), enabling cross-study comparability.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MPO IC50: 159 nM; CYP3A4 IC50: 2.6 µM; TPO IC50: 6.3 µM |
| Comparator Or Baseline | MPO (internal baseline); CYP3A4 (off-target); TPO (off-target) |
| Quantified Difference | 16-fold selectivity for MPO over CYP3A4; 40-fold selectivity for MPO over TPO |
| Conditions | Recombinant human MPO; 120 mM NaCl; aminophenyl fluorescein assay; 10 min incubation |
Why This Matters
A defined selectivity window against CYP3A4 is critical for minimizing drug-drug interaction risk and metabolic liability in drug development programs.
- [1] BindingDB. (2022). BDBM50554044 (CHEMBL4792720) Activity Data for 3-Amino-3-(3-iodophenyl)propanamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
